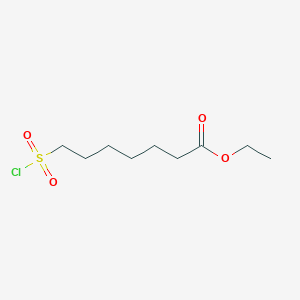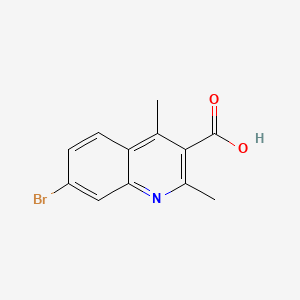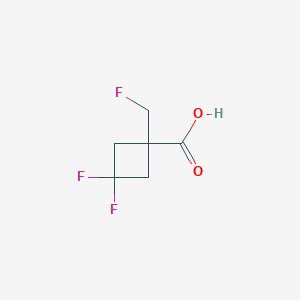![molecular formula C15H12BrNOS B13470808 2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is an organic compound that features a bromine atom, a methylsulfanyl group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a methylsulfanyl-substituted phenol, followed by a nucleophilic substitution reaction with a benzonitrile derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrile group can participate in various binding interactions, while the methylsulfanyl group can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylphenol: Shares the bromine and methyl groups but lacks the nitrile and phenoxy moieties.
2-Bromo-4-methylphenol: Similar structure but different substitution pattern.
4-Bromo-2-(methylsulfanyl)phenol: Contains the bromine and methylsulfanyl groups but lacks the benzonitrile moiety.
Uniqueness
2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrile group, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications.
Propriétés
Formule moléculaire |
C15H12BrNOS |
|---|---|
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2-[(4-bromo-2-methylsulfanylphenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C15H12BrNOS/c1-19-15-8-13(16)6-7-14(15)18-10-12-5-3-2-4-11(12)9-17/h2-8H,10H2,1H3 |
Clé InChI |
HPCCHOFGHSKOSM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13470726.png)

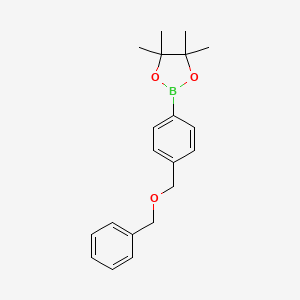


![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)
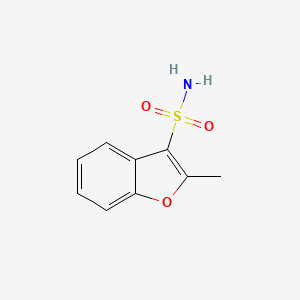
![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)
